molecular formula C18H23N5O B2454959 6-Cyclopropyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one CAS No. 2379970-96-2

6-Cyclopropyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2454959
CAS RN: 2379970-96-2
M. Wt: 325.416
InChI Key: ZWQSXFQJHRJKTP-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This molecule has gained significant attention due to its potential therapeutic applications in oncology. It has been shown to have a promising anticancer effect by enhancing the immune response against tumors.

Mechanism of Action

6-Cyclopropyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one acts as an antagonist of the adenosine A2A receptor. Adenosine is a signaling molecule that is released in response to tissue damage or inflammation. The adenosine A2A receptor is expressed on immune cells, including T cells and natural killer cells. Activation of this receptor leads to the suppression of the immune response, which can promote tumor growth. By blocking the adenosine A2A receptor, this compound can enhance the immune response against tumors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to enhance the antitumor activity of T cells and natural killer cells. This compound has also been shown to reduce the production of cytokines, which are signaling molecules that promote inflammation. Additionally, this compound has been shown to increase the expression of genes involved in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of 6-Cyclopropyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one is its potential to enhance the immune response against tumors. This makes it a promising candidate for cancer immunotherapy. However, there are some limitations to using this compound in lab experiments. One limitation is its complex synthesis method, which requires expertise in organic chemistry. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for research on 6-Cyclopropyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one. One direction is to test its safety and efficacy in clinical trials. Another direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify biomarkers that can predict its response in patients.

Synthesis Methods

The synthesis method of 6-Cyclopropyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one involves several steps, including the formation of the pyridazinone ring and the introduction of the piperidine and pyrimidine moieties. The synthesis of this compound is a complex process that requires expertise in organic chemistry. The final product is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

6-Cyclopropyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one has been extensively studied for its potential therapeutic applications in oncology. Several preclinical studies have demonstrated its ability to enhance the immune response against tumors. This compound has been shown to inhibit the adenosine A2A receptor, which is known to suppress the immune response. By blocking this receptor, this compound can promote the activation of T cells and natural killer cells, leading to enhanced antitumor activity.

properties

IUPAC Name

6-cyclopropyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-12-13(2)19-11-20-18(12)22-9-7-15(8-10-22)23-17(24)6-5-16(21-23)14-3-4-14/h5-6,11,14-15H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQSXFQJHRJKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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